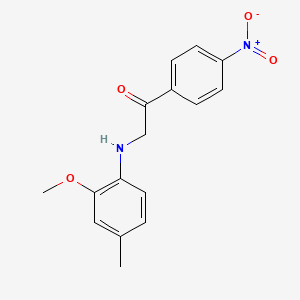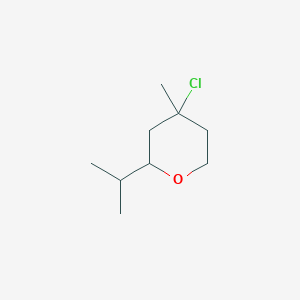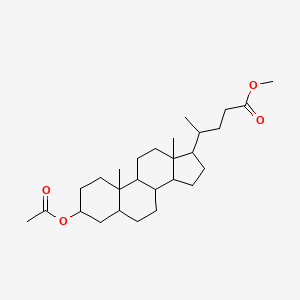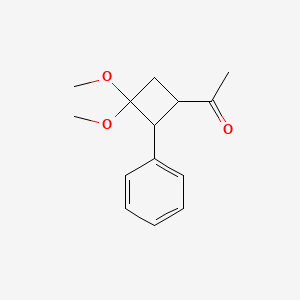
4,4'-Propane-2,2-diylbis(2,3,6-trichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is a chemical compound with the molecular formula C15H10Cl6O2 It is characterized by the presence of two trichlorophenol groups connected by a propane-2,2-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) typically involves the reaction of 2,3,6-trichlorophenol with a suitable propane-2,2-diyl precursor under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2,3,6-trichlorophenol is reacted with a propane-2,2-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学研究应用
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and interference with microbial growth.
相似化合物的比较
Similar Compounds
4,4’-Propane-2,2-diylbis(tetrachlorophenol): Similar structure but with additional chlorine atoms.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar backbone but with methyl groups instead of chlorine atoms.
4,4’-Propane-2,2-diylbis(2-nitrophenol): Contains nitro groups instead of chlorine atoms.
Uniqueness
4,4’-Propane-2,2-diylbis(2,3,6-trichlorophenol) is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
属性
CAS 编号 |
52733-51-4 |
|---|---|
分子式 |
C15H10Cl6O2 |
分子量 |
434.9 g/mol |
IUPAC 名称 |
2,3,6-trichloro-4-[2-(2,3,5-trichloro-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c1-15(2,5-3-7(16)13(22)11(20)9(5)18)6-4-8(17)14(23)12(21)10(6)19/h3-4,22-23H,1-2H3 |
InChI 键 |
MLBNSKVIHBUKSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1Cl)Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



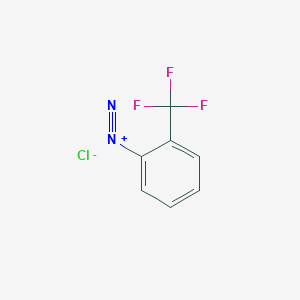
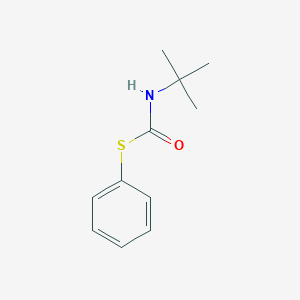
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
